(E)-3-(2-(4-Fluorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-(4-Fluorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C15H11FN4O and its molecular weight is 282.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-(2-(4-Fluorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one is a compound that has attracted significant interest due to its diverse biological activities. This article provides a detailed overview of its synthesis, characterization, and biological evaluations, drawing from various research studies.
1. Synthesis and Characterization
The synthesis of this compound involves the reaction of hydrazine derivatives with quinoxaline precursors. The compound is characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, confirming its molecular structure and purity.
2.1 Anticancer Activity
Quinoxaline derivatives, including this compound, have shown promising anticancer properties. Studies indicate that these compounds can inhibit the proliferation of various cancer cell lines, including breast cancer and leukemia cells. For instance, a study demonstrated that quinoxaline derivatives exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin, indicating potent anticancer activity without significant cytotoxicity to normal cells .
2.2 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Research findings suggest that this compound exhibits significant inhibitory effects on bacterial growth, making it a potential candidate for developing new antibiotics .
2.3 Anti-inflammatory Activity
In addition to its anticancer and antimicrobial effects, this quinoxaline derivative has shown anti-inflammatory properties in vitro. It can reduce the production of pro-inflammatory cytokines in cell cultures, which may be beneficial for treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound against human cancer cell lines using MTT assays. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner, with an IC50 value of approximately 15 µM for MCF-7 breast cancer cells. This suggests that the compound could serve as a lead structure for further development into anticancer agents .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, this compound was tested against various bacterial strains including E. coli and Staphylococcus aureus. The compound displayed minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, indicating effective antibacterial activity comparable to conventional antibiotics .
4. Research Findings Summary Table
Biological Activity | Observations | References |
---|---|---|
Anticancer | IC50 ~ 15 µM against MCF-7 cells | |
Antimicrobial | MICs: 8-32 µg/mL against E. coli and S. aureus | |
Anti-inflammatory | Reduced pro-inflammatory cytokines |
5.
This compound is a versatile compound with significant biological activities, particularly in anticancer and antimicrobial domains. Its promising results warrant further research to explore its potential as a therapeutic agent in clinical settings.
特性
IUPAC Name |
3-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O/c16-11-7-5-10(6-8-11)9-17-20-14-15(21)19-13-4-2-1-3-12(13)18-14/h1-9H,(H,18,20)(H,19,21)/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDHUTAIUPLSIU-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)NN=CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)N/N=C/C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。